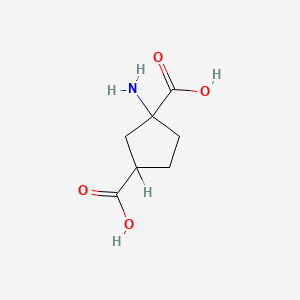

1-Aminocyclopentane-1,3-dicarboxylic acid

概要

説明

1-Aminocyclopentane-1,3-dicarboxylic acid is a cyclic amino acid with significant importance in the field of neuroscience. It is known for its role as an agonist of metabotropic glutamate receptors, which are involved in various brain functions and pathologies . This compound has been extensively studied for its potential therapeutic applications and its unique chemical properties.

準備方法

The synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid typically involves the use of L-serine as a starting material. One of the key synthetic routes includes the construction of a chiral quaternary center through C–H insertion of an alkylidenecarbene . The reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone generates the alkylidenecarbene, which then undergoes intramolecular C–H insertion to form the desired product . Industrial production methods may vary, but they generally follow similar principles of stereoselective synthesis to ensure the desired stereoisomer is obtained.

化学反応の分析

Carbamate-Directed Hydroboration

Racemic ACPD is synthesized via asymmetric hydroboration of cyclopentene derivatives:

-

Key reagent : (+)-IpcBH₂ (diisopinocampheylborane) achieves 45% enantiomeric excess .

-

Reaction pathway : Hydroboration-oxidation of 1-substituted 3-cyclopentene derivatives yields cis-diol intermediates, which are oxidized to dicarboxylic acids .

Acid-Base Reactions

-

Carboxylic acid deprotonation : pKa values ≈ 2.1 (first COOH) and 4.3 (second COOH) .

-

Amino group protonation : pKa ≈ 9.8, enabling zwitterionic formation at physiological pH .

Table 2: Protonation States in Aqueous Media

| pH Range | Dominant Form | Characteristics |

|---|---|---|

| <2.1 | Fully protonated (H₃ACPD⁺) | Soluble in polar aprotic solvents |

| 2.1–4.3 | Mono-deprotonated (H₂ACPD) | Zwitterionic stabilization |

| 4.3–9.8 | Di-deprotonated (HACPD⁻) | High aqueous solubility |

| >9.8 | Tri-deprotonated (ACPD²⁻) | Reacts with electrophiles |

Esterification and Amidation

-

Methyl ester formation : Reacts with methanol/H₂SO₄ (reflux, 8 h) to yield dimethyl esters (85% yield) .

-

Amide coupling : Carbodiimide-mediated reactions produce stable conjugates for biochemical studies .

Redox Reactions

-

Oxidative decarboxylation : Under strong oxidants (e.g., KMnO₄), generates cyclopentane derivatives with reduced carboxyl groups .

-

Reductive amination : Catalytic hydrogenation (H₂/Pd-C) modifies the amino group for structural analogs .

Stereochemical Influences on Reactivity

-

(1S,3R)-ACPD : Exhibits 30× higher metabotropic glutamate receptor (mGluR) activation vs. (1R,3S)-enantiomer due to spatial orientation of COOH/NH₂ groups .

-

Racemic mixtures : Reduced biological activity compared to enantiopure forms, highlighting stereoselective synthesis importance .

Mechanistic Insights

科学的研究の応用

Metabotropic Glutamate Receptor Agonism

The primary application of 1-aminocyclopentane-1,3-dicarboxylic acid lies in its role as an agonist for mGluRs, which are critical for neurotransmission. The compound has been shown to enhance phosphoinositide hydrolysis in neuronal cells, indicating its potential to modulate synaptic transmission and plasticity .

Key Findings:

- Increased cAMP Formation: Research indicates that this compound induces significant increases in cyclic AMP levels in the neonatal rat hippocampus, mediated by both phosphoinositide-coupled and cAMP-linked mGluRs .

- Immediate Early Gene Expression: In vivo studies have demonstrated that intraseptal administration of this compound leads to the expression of immediate early genes in lateral septal neurons, suggesting enhanced neuronal activity and potential implications for learning and memory processes .

Comparative Studies with Other Compounds

Comparative studies have highlighted the potency of this compound against other excitatory amino acids:

- It has been found to be significantly more potent than other mGluR agonists such as L-2-amino-4-phosphonobutyrate (L-AP4) in stimulating phosphoinositide hydrolysis .

- The compound's selectivity allows it to differentiate between various mGluR subtypes, making it a valuable tool for pharmacological studies .

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective effects by influencing intracellular glutamate levels in astrocytes. This modulation can potentially protect against excitotoxicity associated with various neurological disorders .

Retinal Studies

In retinal ON bipolar cells, this compound has been shown to act as an agonist at L-AP4 receptors. This action results in similar outward currents as those induced by L-AP4, indicating a shared signaling pathway that could be leveraged for therapeutic applications in retinal diseases .

Comparative Structural Analysis

To understand the uniqueness of this compound among similar compounds, the following table summarizes its structural features compared to other excitatory amino acids:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| L-glutamic acid | Amino acid with one carboxyl group | Major excitatory neurotransmitter |

| 2-Aminobutyric acid | Straight-chain amino acid | Involved in GABA synthesis |

| (S)-2-Amino-4-methylpentanoic acid | Branched-chain amino acid | Acts as an antagonist at certain glutamate receptors |

| 2-Amino-5-phosphonovaleric acid | Phosphonated analog of glutamate | Potent antagonist of metabotropic glutamate receptors |

Despite structural similarities with other compounds, this compound's cyclic structure and specific receptor interactions set it apart as a promising candidate for further research and therapeutic development.

作用機序

The mechanism of action of 1-aminocyclopentane-1,3-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. As an agonist, it binds to these receptors and modulates their activity, leading to various downstream effects in the brain . The molecular targets include specific subtypes of metabotropic glutamate receptors, and the pathways involved are related to neurotransmitter signaling and synaptic plasticity.

類似化合物との比較

1-Aminocyclopentane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:

Glutamic acid: Both compounds interact with glutamate receptors, but this compound has a more rigid structure, leading to different receptor binding properties.

1-Aminocyclopropane-1,3-dicarboxylic acid: This compound also interacts with glutamate receptors but has a different ring size, affecting its chemical reactivity and biological activity. The uniqueness of this compound lies in its specific stereochemistry and its potent agonist activity at metabotropic glutamate receptors, which distinguishes it from other similar compounds.

生物活性

1-Aminocyclopentane-1,3-dicarboxylic acid (ACPD), specifically the (1S,3R) stereoisomer, is a compound with significant biological activity, particularly in the fields of pharmacology and neuroscience. Its unique structure, characterized by a cyclopentane ring with two carboxylic acid groups and an amino group, allows it to interact with various biological systems, primarily through its role as a metabotropic glutamate receptor (mGluR) agonist.

Structural Characteristics

The (1S,3R)-ACPD is notable for its stereochemistry, which influences its biological interactions. The compound can be represented as follows:

ACPD primarily acts as an agonist at mGluRs, specifically the L-AP4 receptor subtype. Upon binding to these receptors, it triggers intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability. This mechanism is crucial in various physiological processes, including synaptic plasticity and neuroprotection.

Neurotransmitter Modulation

ACPD has been shown to influence neurotransmitter systems significantly. Its agonistic action on mGluRs leads to increased phosphoinositide hydrolysis and cyclic AMP (cAMP) formation in neuronal tissues. Studies indicate that ACPD can stimulate cAMP levels five- to ten-fold in neonatal rat hippocampal slices, demonstrating its potency compared to other mGluR agonists .

Cancer Research

In oncology, ACPD has been investigated for its potential synergistic effects when combined with other therapeutic agents. For instance, it has been found to enhance the efficacy of the CB1 antagonist rimonabant in inhibiting the growth of triple-negative breast cancer cells. This combination resulted in significant mitochondrial damage and increased cell death through ferroptosis pathways.

Viral Inhibition

Research has also highlighted ACPD's antiviral properties. It has been demonstrated to inhibit the replication of the Porcine Epidemic Diarrhea Virus (PEDV) in Vero cells by affecting the replication stage of the virus. This suggests a potential therapeutic application in viral infections.

Case Study 1: Neuroprotection

A study examined the neuroprotective effects of ACPD against glutamate-induced excitotoxicity. The results indicated that ACPD administration could significantly reduce neuronal damage caused by excessive glutamate levels, which is often implicated in neurodegenerative diseases .

Case Study 2: Cancer Treatment Synergy

In a controlled experiment involving triple-negative breast cancer cells, ACPD was administered alongside rimonabant. The findings revealed that this combination not only inhibited cell proliferation but also induced apoptosis through enhanced oxidative stress mechanisms.

Data Tables

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Neurotransmitter Modulation | Agonism at mGluRs | Increased cAMP levels |

| Cancer Cell Growth Inhibition | Synergistic effect with rimonabant | Enhanced apoptosis and mitochondrial damage |

| Viral Replication Inhibition | Impact on PEDV replication | Reduced viral load in Vero cells |

特性

IUPAC Name |

1-aminocyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYNOWXBIBKGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272273 | |

| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100910-67-6 | |

| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100910-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。